molecular formula C14H13Cl2N3O3 B13370892 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide

2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide

Cat. No.: B13370892
M. Wt: 342.2 g/mol
InChI Key: NXEDNQJJBDXRIX-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group and a dimethoxypyrimidinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide typically involves the reaction of 2,6-dichloroaniline with 4,6-dimethoxy-2-chloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is used in various fields of scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-N-(4-methoxy-2-pyrimidinyl)acetamide
  • 2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyridinyl)acetamide

Uniqueness

2-(2,6-dichlorophenyl)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is unique due to the presence of both dichlorophenyl and dimethoxypyrimidinyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H13Cl2N3O3

Molecular Weight

342.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

InChI

InChI=1S/C14H13Cl2N3O3/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)6-8-9(15)4-3-5-10(8)16/h3-5,7H,6H2,1-2H3,(H,17,18,19,20)

InChI Key

NXEDNQJJBDXRIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CC2=C(C=CC=C2Cl)Cl)OC

Origin of Product

United States

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